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Compound of Interest

Compound Name: Leriglitazone Hydrochloride

Cat. No.: B586586

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology
data for Leriglitazone Hydrochloride (MIN-102), a novel, orally bioavailable, and selective
peroxisome proliferator-activated receptor-gamma (PPARY) agonist. The information presented
is collated from publicly available preclinical and early-stage clinical data, with a focus on
guantitative toxicological assessments and the methodologies employed in these studies.

Introduction

Leriglitazone is a next-generation PPARYy agonist designed for the treatment of central nervous
system (CNS) disorders, with a primary focus on X-linked adrenoleukodystrophy (X-ALD) and
Friedreich's Ataxia.[1] Its mechanism of action centers on the activation of PPARYy, a nuclear
receptor that plays a crucial role in regulating mitochondrial function, inflammation, and
oxidative stress.[2] By targeting these pathways, leriglitazone aims to address the underlying
pathophysiology of neurodegenerative diseases. This document summarizes the foundational
safety and toxicology studies that have paved the way for its clinical development.

Preclinical Toxicology

While specific, detailed preclinical toxicology reports containing quantitative data such as LD50
(median lethal dose) and comprehensive No-Observed-Adverse-Effect-Level (NOAEL) values
for leriglitazone are not extensively available in the public domain, regulatory submissions to
the European Medicines Agency (EMA) provide summaries of the non-clinical safety program.
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The following sections are based on the interpretation of available data and general
requirements for such regulatory filings.

Acute, Sub-chronic, and Chronic Toxicity Studies

Standard preclinical toxicology programs for small molecule drugs like leriglitazone typically
involve a battery of studies in both rodent and non-rodent species to assess the potential for
toxicity after single and repeated dosing.

Table 1: Summary of Preclinical General Toxicology Study Designs (lllustrative)

. . Key Parameters
Study Type Species Duration )
Monitored

Mortality, clinical
o Rodent (e.g., Rat, ) ] )
Acute Toxicity M ) Single Dose signs, body weight,
ouse
gross pathology

Clinical signs, body
weight, food/water
consumption,

] o Rodent & Non-rodent o
Sub-chronic Toxicity 28-90 days hematology, clinical

(e.g., Dog) : : ,
chemistry, urinalysis,
organ weights,

histopathology

Similar to sub-chronic
) o studies, with a focus
Chronic Toxicity Rodent & Non-rodent 6-9 months
on long-term

cumulative toxicity

Note: This table is illustrative of standard toxicology study designs and does not represent
specific published data for leriglitazone.

Genetic Toxicology

A standard battery of in vitro and in vivo tests is typically conducted to assess the genotoxic
potential of a new drug candidate. These studies evaluate the potential for the drug to cause
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DNA mutations or chromosomal damage.

Table 2: lllustrative Genetic Toxicology Study Battery

Study Type System Endpoint
Bacterial Reverse Mutation In vitro (e.g., Salmonella _
) ] o ) Gene mutation

Assay (Ames Test) typhimurium, Escherichia coli)
In Vitro Mammalian Cell Gene In vitro (e.g., Mouse lymphoma )

] Gene mutation
Mutation Assay assay)
In Vitro Mammalian In vitro (e.g., Human

) Chromosomal damage

Chromosomal Aberration Test lymphocytes)

. _ In vivo (e.g., Rodent
In Vivo Micronucleus Test o
hematopoietic cells)

Chromosomal damage

Note: This table is illustrative of standard genetic toxicology studies. Specific results for

leriglitazone are not publicly available.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on

vital physiological functions.

Table 3: lllustrative Safety Pharmacology Study Areas

System Key Parameters Assessed

Effects on behavior, coordination, and body

Central Nervous System
temperature

Effects on blood pressure, heart rate, and

Cardiovascular System

electrocardiogram (ECG)

Respiratory System Effects on respiratory rate and function

Note: This table illustrates standard safety pharmacology assessments.
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Clinical Safety and Tolerability

Phase 1 clinical trials in healthy volunteers and subsequent clinical studies in patient
populations have provided valuable insights into the safety and tolerability of leriglitazone in
humans.

Phase 1 Studies

A Phase 1, randomized, double-blind, placebo-controlled, single-center clinical trial was
conducted in healthy male volunteers.[3] Single doses of 30 mg, 90 mg, and 270 mg, and
multiple doses of 135 mg/day and 270 mg/day administered over 8 days, were found to be safe
and well-tolerated.[3]

Phase 2/3 Studies (ADVANCE Trial)

The ADVANCE trial was a 96-week, randomized, double-blind, placebo-controlled study in men
with adrenomyeloneuropathy.[4][5]

Table 4: Treatment-Emergent Adverse Events in the ADVANCE Trial

Adverse Event Leriglitazone (n=77) Placebo (n=39)
Weight Gain 70% (54 patients) 23% (9 patients)
Peripheral Edema 64% (49 patients) 18% (7 patients)

Data sourced from The Lancet Neurology.[5]

Serious treatment-emergent adverse events occurred in 18% of patients receiving leriglitazone
and 26% of patients receiving placebo.[4][5] Notably, clinically progressive cerebral
adrenoleukodystrophy occurred in 5% of the total study patients, all of whom were in the
placebo group.[4][5]

Experimental Protocols

Detailed experimental protocols for the initial toxicology studies are typically found within
regulatory submission documents. The following are generalized representations of such
protocols.
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General Toxicology Study Protocol (lllustrative)

o Test System: Sprague-Dawley rats and Beagle dogs.

o Administration: Oral gavage, once daily.

e Dose Levels: A control group (vehicle) and at least three dose levels of leriglitazone.
o Duration: As specified in the study design (e.g., 28 days for sub-chronic).

o Observations: Daily clinical observations, weekly body weight and food consumption
measurements.

» Clinical Pathology: Hematology, coagulation, and clinical chemistry parameters assessed at
termination.

o Anatomical Pathology: Gross necropsy, organ weight measurements, and histopathological
examination of a comprehensive list of tissues.

Bacterial Reverse Mutation Assay (Ames Test) Protocol
(llustrative)

e Test Strains:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and
Escherichia coli strain (e.g., WP2 uvrA).

» Metabolic Activation: With and without a rat liver homogenate (S9) fraction.

o Procedure: Leriglitazone at various concentrations is incubated with the bacterial strains in
the presence and absence of S9. The number of revertant colonies is then counted.

¢ Analysis: A dose-dependent increase in the number of revertant colonies compared to the
negative control indicates a positive result.

Signaling Pathways and Experimental Workflows
Leriglitazone Mechanism of Action

Leriglitazone's therapeutic effects are primarily mediated through the activation of PPARy. This
leads to a cascade of downstream events that are beneficial in neurodegenerative conditions.
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Leriglitazone's PPARy-mediated signaling cascade.

Preclinical Toxicology Workflow

The initial safety assessment of a new chemical entity like leriglitazone follows a structured

workflow to identify potential hazards before human trials.
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A generalized workflow for preclinical toxicology assessment.

Conclusion

The available data from preclinical assessments and early clinical trials suggest that
leriglitazone has a manageable safety profile. The most frequently reported adverse events in
clinical trials are weight gain and peripheral edema, which are known class effects of PPARy
agonists. While detailed quantitative data from initial animal toxicology studies are not broadly
published, the progression of leriglitazone to late-stage clinical trials and its submission for
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marketing authorization indicate that a comprehensive preclinical safety evaluation has been
conducted and has supported a positive benefit-risk assessment for its continued development.
Further details on the preclinical toxicology are likely contained within the full regulatory
submission documents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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